molecular formula C8H8ClNO B1321386 2-Amino-4-methylbenzoyl chloride CAS No. 1261522-23-9

2-Amino-4-methylbenzoyl chloride

Cat. No. B1321386
CAS RN: 1261522-23-9
M. Wt: 169.61 g/mol
InChI Key: QJIJNTQWXYSKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-4-methylbenzoyl chloride involves various methodologies. It is a versatile and synthetically accessible compound that serves as a reactant or a reaction intermediate for affording various fused heterocycles . It is also used in the synthesis of 2-aminobenzothiazole and its derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C8 H8 Cl N O . It has a molecular weight of 169.61 . The compound belongs to the category of Carbonyl Chlorides .


Chemical Reactions Analysis

The chemical reactions of this compound involve various functional groups. For instance, it can undergo reactions with ammonia, a primary or secondary amine, and an acid chloride . It can also be converted to an alkene via a Hofmann elimination .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Thioureas and Benzoxazoles : Research has demonstrated the use of 2-Amino-4-methylbenzoyl chloride in synthesizing various compounds. For instance, Saeed et al. (2010) reported synthesizing 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea by reacting 4-methylbenzoyl chloride with potassium thiocyanate and sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Similarly, Goldstein and Dambek (1990) synthesized methyl 2-substituted-4-benzoxazolecarboxylates using methyl 2-amino-3-hydroxybenzoate and acid chloride (Goldstein & Dambek, 1990).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Gece and Bilgiç (2009) explored the efficiency of various nitrogen compounds, including this compound derivatives, as corrosion inhibitors in steel in sodium chloride media. Their findings were supported by quantum chemical parameters (Gece & Bilgiç, 2009).

Crystallography and Structural Analysis

  • Crystal Structure Determination : Zhang and Zhao (2010) reported the synthesis of methyl 4-isonicotinamidobenzoate from methyl 4-aminobenzoate and isonicotinoyl chloride, analyzing its crystal structure (Zhang & Zhao, 2010).

Novel Organic Syntheses

  • Organic Synthesis and Derivatization : Tsuruta and Kohashi (1987) described the synthesis of fluorescent derivatization reagents for compounds having hydroxyl and/or amino groups, highlighting the utility of benzoyl chloride derivatives in organic synthesis (Tsuruta & Kohashi, 1987).

Fabrication of Responsive Materials

  • Fabrication of Supramolecular Entities : Bacchi et al. (2012) used aminobenzoic acid derivatives to synthesize Ru(II) complexes, resulting in wheel-and-axle shaped supramolecular entities with potential applications in materials science (Bacchi, Cantoni, Mezzadri, & Pelagatti, 2012).

Advanced Analytical Methods

  • Liquid Chromatography-Tandem Mass Spectrometry : Yang et al. (2004) developed a sensitive method for the quantitative determination of a compound synthesized from 2-amino-3-methylbenzoyl in plasma, showcasing the role of this chemical in analytical methodologies (Yang, Wu, Clement, & Rudewicz, 2004).

Safety and Hazards

The safety data sheet for 2-Amino-4-methylbenzoyl chloride indicates that it may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-amino-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIJNTQWXYSKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.